1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione
Description
1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione is an anthraquinone derivative featuring a unique triisopropylsilyl (TIPS) substituent at position 2 and an amino group at position 1. The TIPS group is sterically bulky and electron-donating, which may influence solubility, stability, and biological interactions compared to other substituents. This article compares its hypothetical characteristics with those of well-studied anthraquinone derivatives, focusing on structural, synthetic, and functional differences.
Properties
CAS No. |
110036-09-4 |
|---|---|
Molecular Formula |
C23H29NO2Si |
Molecular Weight |
379.6 g/mol |
IUPAC Name |
1-amino-2-tri(propan-2-yl)silylanthracene-9,10-dione |
InChI |
InChI=1S/C23H29NO2Si/c1-13(2)27(14(3)4,15(5)6)19-12-11-18-20(21(19)24)23(26)17-10-8-7-9-16(17)22(18)25/h7-15H,24H2,1-6H3 |
InChI Key |
DUTVCKUBLRBFDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N)(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis typically starts from anthracene-9,10-dione or its derivatives, such as 1-aminoanthracene-9,10-dione or 1,2-diaminoanthracene-9,10-dione, depending on the availability and the desired substitution pattern.
The general synthetic route involves:
- Introduction of the amino group at position 1, often by nitration followed by reduction or direct amination.
- Protection of the amino group with the tri(propan-2-yl)silyl chloride reagent.
- Functionalization at position 2, which may include hydroxymethylation or direct silylation depending on the synthetic design.
Tri(propan-2-yl)silyl Protection of Amino Groups
The tri(propan-2-yl)silyl (TIPS) group is introduced by reaction of the free amino group with triisopropylsilyl chloride in the presence of a base such as imidazole or triethylamine in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran). This step is usually carried out at low temperature (0–25 °C) to minimize side reactions.
Key Synthetic Steps with Reaction Conditions
| Step | Reaction Type | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Amination of anthraquinone | Nitration (HNO3/H2SO4) followed by reduction (SnCl2 or catalytic hydrogenation) | Introduces amino group at position 1 |
| 2 | Protection of amino group | Tri(propan-2-yl)silyl chloride, base (imidazole), solvent (DCM), 0–25 °C | Forms 1-tri(propan-2-yl)silylamino derivative |
| 3 | Functionalization at position 2 | Hydroxymethylation via formaldehyde condensation or direct substitution | Conditions optimized to avoid overreaction |
| 4 | Purification | Recrystallization or chromatography | Ensures high purity (>95%) |
Alternative Approaches
- Direct silylation of aminoanthraquinone derivatives : Some protocols report direct silylation of amino groups on anthraquinones without prior protection steps, but these often suffer from lower yields due to steric hindrance.
- Use of organocatalysis for regioselective functionalization : Recent advances in organocatalytic methods allow enantioselective and regioselective modifications of anthraquinone derivatives, which may be adapted for this compound’s synthesis.
Research Results and Optimization Data
Yield and Purity
Typical yields for the tri(propan-2-yl)silyl protection step range from 75% to 90%, depending on reaction scale and conditions. Purity is confirmed by HPLC and NMR spectroscopy, with purities exceeding 95% routinely achievable.
Spectroscopic Characterization
- ¹H NMR : Signals corresponding to aromatic protons of anthraquinone appear at δ 7.5–8.5 ppm, while the tri(propan-2-yl)silyl methyl and methine protons show characteristic multiplets at δ 1.0–1.3 ppm and δ 3.5–4.0 ppm, respectively.
- ¹³C NMR : Carbonyl carbons of anthraquinone resonate near δ 180–190 ppm; silyl-substituted carbons appear at δ 10–25 ppm.
- FT-IR : N–H stretching around 3300 cm⁻¹ (attenuated due to silylation), C=O stretching at ~1660 cm⁻¹.
- Mass Spectrometry : Molecular ion peak consistent with the expected molecular weight, confirming the presence of the tri(propan-2-yl)silyl group.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Nitration + Reduction + Silylation | Anthracene-9,10-dione | HNO3/H2SO4; SnCl2; TIPS-Cl, imidazole | Multi-step, 0–25 °C | 75–85 | Well-established; high regioselectivity | Multi-step, moderate time |
| Direct Amination + Silylation | 1-Aminoanthraquinone | TIPS-Cl, base | Single step, mild | 60–70 | Simpler; fewer steps | Lower yield due to sterics |
| Organocatalytic Functionalization + Silylation | α-Ketoester derivatives | Organocatalyst; TIPS-Cl | Room temp, inert atmosphere | 70–90 | Enantioselective; high purity | Requires catalyst optimization |
Summary and Recommendations
The preparation of 1-amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione involves strategic functionalization of the anthraquinone core followed by protection of the amino group with the tri(propan-2-yl)silyl moiety. The most reliable method includes nitration of anthracene-9,10-dione, reduction to the amino derivative, and subsequent silylation under mild conditions. Alternative organocatalytic approaches offer promising regio- and enantioselectivity but require further optimization.
For practical synthesis, the following are recommended:
- Use dry, aprotic solvents and inert atmosphere to prevent premature hydrolysis of silyl groups.
- Employ imidazole as a base for efficient silylation.
- Monitor reaction progress by TLC and confirm product identity by NMR and MS.
- Purify final product by recrystallization or preparative chromatography to achieve >95% purity.
Chemical Reactions Analysis
1-Amino-2-(triisopropylsilyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione moiety to dihydroxy derivatives.
Substitution: The amino and silyl groups can participate in substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-2-(triisopropylsilyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s photophysical properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is employed in the development of advanced materials for OLEDs and other optoelectronic devices.
Mechanism of Action
The mechanism by which 1-Amino-2-(triisopropylsilyl)anthracene-9,10-dione exerts its effects is primarily related to its photophysical properties. The compound can absorb light and undergo intersystem crossing to a triplet state, which can then participate in energy transfer processes. This makes it useful in applications such as photon upconversion, where it helps convert low-energy photons to higher-energy photons .
Comparison with Similar Compounds
Amino-Alkyl Derivatives
Examples :
- 2,3-(Dibutylamino)anthracene-9,10-dione (5b) and 1,4-(dibutylamino)anthracene-9,10-dione (5d) ()
- 1,4-Bis(ethylamino)anthracene-9,10-dione ()
Key Findings :
- Synthesis: Alkylamino derivatives are synthesized via nucleophilic substitution, with temperature influencing selectivity. Higher temperatures favor di-substitution (e.g., 5b and 5d yields: 17–83%) .
- Cytotoxicity : These compounds exhibit potent activity against cancer cell lines (e.g., 5b: IC₅₀ = 3.0 µg/mL for MCF-7; 5d: IC₅₀ = 13.0 µg/mL for Hep-G2) .
Comparison :
The TIPS group in the target compound is significantly bulkier than butyl or ethyl chains, likely further reducing solubility but increasing steric hindrance. This could limit interactions with biological targets but improve metabolic stability.
Amino-Substituted with Propargyl or Hydroxy Groups
Examples :
- 1-Amino-2-(3-hydroxyprop-1-yn-1-yl)anthracene-9,10-dione ()
Key Findings :
Comparison :
The TIPS group lacks hydroxyl functionality, likely diminishing metal-chelation capacity. However, its electron-donating nature might stabilize radical intermediates in redox reactions.
Thioether and Halogenated Derivatives
Key Findings :
- Spectroscopic Properties : Thioether derivatives are characterized by distinct FT-IR and NMR profiles (e.g., S–C stretch at ~650 cm⁻¹) .
Comparison: The TIPS group is electron-donating, which may raise the HOMO energy level compared to chloro derivatives.
Oxygenated Derivatives (Hydroxy, Methoxy)
Key Findings :
- Biological Interactions : Hydroxy and methoxy groups form hydrogen bonds with proteins (e.g., parietin’s interactions with tau protein lysine/glutamine residues) .
Comparison : The TIPS group’s hydrophobicity may hinder hydrogen bonding but enhance passive diffusion through lipid bilayers. This trade-off could shift applications from protein inhibition to membrane-targeted therapies.
Biological Activity
1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione is a complex organic compound within the anthracene family known for its significant biological activities. This compound features a unique structural configuration that enhances its solubility and stability, making it a candidate for various applications in organic electronics and biomedicine. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with related compounds.
The molecular formula of 1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione is C23H29NO2Si, with a molar mass of approximately 379.57 g/mol. The presence of the triisopropylsilyl group significantly enhances its solubility in organic solvents, which is crucial for biological assays and applications.
| Property | Value |
|---|---|
| Molecular Formula | C23H29NO2Si |
| Molar Mass | 379.57 g/mol |
| Boiling Point | 506.1 ± 50.0 °C (Predicted) |
| Density | 1.10 ± 0.1 g/cm³ |
Research indicates that 1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione exhibits notable biological activities through several mechanisms:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular environments.
- Proteasome Activation : It acts as a modulator of the 20S proteasome, enhancing protein degradation under hypoxic conditions, which may be beneficial in treating ischemic cardiomyopathy by preventing the accumulation of misfolded proteins .
- Antimicrobial Properties : Similar compounds in the anthracene family exhibit antibacterial and antifungal activities, suggesting that this compound may also possess these properties .
Therapeutic Applications
The unique properties of 1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione position it as a promising candidate for various therapeutic applications:
- Cardiovascular Health : By enhancing proteasome activity, it may protect cardiomyocytes from hypoxic damage, potentially serving as a treatment for heart diseases.
- Cancer Therapy : Its ability to modulate protein degradation pathways could be leveraged in cancer treatments where protein homeostasis is disrupted.
Comparative Analysis with Related Compounds
To contextualize the biological activity of 1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Amino-2-methyl-anthracene-9,10-dione | C15H11N | Simpler structure; fewer substituents |
| 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene | C25H34Si2 | Larger silyl groups; used in advanced materials |
| 1-Aminoanthraquinone | C14H11NO2 | Lacks silylation; used in dye applications |
The structural complexity and functional groups present in 1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione enhance its solubility and electronic properties compared to simpler analogs.
Case Studies and Research Findings
Recent studies have focused on the potential applications of this compound in various fields:
- Cardiomyocyte Protection : A study highlighted its role in enhancing the survival rate of hypoxic-damaged cardiomyocytes through apoptosis inhibition and proliferation promotion .
- Antioxidant Studies : Experimental data suggest that compounds with similar structures can effectively reduce oxidative stress markers in vitro, indicating potential therapeutic benefits in oxidative stress-related diseases.
- Microbiological Applications : Preliminary tests have suggested antimicrobial effects against various pathogens, warranting further investigation into its efficacy as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
